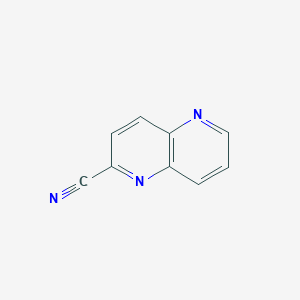

1,5-Naphthyridine-2-carbonitrile

Description

Significance of the 1,5-Naphthyridine (B1222797) Scaffold in Heterocyclic Chemistry

The 1,5-naphthyridine scaffold is a class of diazanaphthalene compounds composed of two fused pyridine (B92270) rings. mdpi.com This structural motif is of considerable importance in medicinal and synthetic organic chemistry due to the wide range of biological activities exhibited by its derivatives. encyclopedia.pubnih.govnih.govresearchgate.netresearchgate.net The arrangement of the nitrogen atoms within the bicyclic system allows for diverse chemical modifications and the formation of various fused heterocyclic systems. nih.govresearchgate.net

The synthesis of the 1,5-naphthyridine core can be achieved through several classical methods, including the Skraup, Friedländer, and Gould-Jacobs reactions, as well as more modern cross-coupling and cycloaddition reactions. encyclopedia.pubnih.govnih.gov This synthetic accessibility has facilitated the exploration of a vast chemical space, leading to the discovery of compounds with notable biological properties. For instance, derivatives of the 1,5-naphthyridine scaffold have been investigated for their potential as antimalarial agents, anticancer therapeutics, and inhibitors of various enzymes. encyclopedia.pubnih.gov

Research Trajectories for Naphthyridine Carbonitrile Systems

The introduction of a carbonitrile (-C≡N) group onto the naphthyridine framework gives rise to naphthyridine carbonitrile systems, a class of compounds with distinct electronic properties and reactivity. The strong electron-withdrawing nature of the nitrile group can significantly influence the chemical behavior of the heterocyclic core, making these compounds valuable intermediates in organic synthesis.

Research into naphthyridine carbonitrile systems has followed several key trajectories. One major area of focus is their use as building blocks for the synthesis of more complex heterocyclic structures. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and amides, providing a gateway to a wide array of novel compounds. rsc.org

Furthermore, the unique electronic and structural features of naphthyridine carbonitriles have made them targets for medicinal chemistry research. For example, various 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have been synthesized and evaluated for their anti-mycobacterial activity. rsc.orgrsc.org Although a different isomer, this research highlights the general interest in the pharmacological potential of naphthyridine carbonitriles.

Scope of Academic Inquiry into 1,5-Naphthyridine-2-carbonitrile and Related Structures

While the broader 1,5-naphthyridine family has been extensively studied, academic inquiry into the specific compound This compound is more focused. Research on this molecule and its closely related structures primarily revolves around its synthesis, characterization, and exploration of its reactivity as a precursor for other functionalized 1,5-naphthyridines.

Studies have detailed the synthesis of related 8-hydroxy-1,6-naphthyridine-7-carbonitriles, which, despite being a different isomer, provide insights into the synthetic strategies that could be applicable to this compound. nih.gov The synthesis of such compounds often involves multi-step sequences starting from appropriately substituted pyridine precursors. nih.gov

The academic interest in these structures is often driven by their potential as key intermediates. For instance, the nitrile group can serve as a handle for introducing other functionalities at the 2-position of the 1,5-naphthyridine ring system, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Table 1: Key Research Areas for Naphthyridine Derivatives

| Research Area | Focus | Key Methodologies | Representative Isomers Studied |

| Synthesis of the Core Scaffold | Development of efficient and versatile methods to construct the naphthyridine ring system. | Skraup reaction, Friedländer synthesis, Gould-Jacobs reaction, Cross-coupling reactions. encyclopedia.pubnih.govnih.gov | 1,5-Naphthyridine, 1,8-Naphthyridine (B1210474), 1,6-Naphthyridine. mdpi.comnih.gov |

| Medicinal Chemistry | Exploration of the biological activities of naphthyridine derivatives. | In vitro and in vivo assays, structure-activity relationship (SAR) studies. | 1,8-Naphthyridine, Fused 1,5-Naphthyridines. nih.govrsc.org |

| Functional Group Transformation | Utilization of functional groups, such as nitriles, for further chemical modification. | Hydrolysis, reduction, cycloaddition reactions. rsc.org | 1,8-Naphthyridine-3-carbonitrile. rsc.org |

| Materials Science | Investigation of the photophysical and electronic properties of naphthyridine-based materials. | Spectroscopic and electrochemical analysis. | Fused 1,5-Naphthyridines. nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTWMSNLQFUZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733878 | |

| Record name | 1,5-Naphthyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142927-36-3 | |

| Record name | 1,5-Naphthyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,5 Naphthyridine 2 Carbonitrile and Its Derivatives

Cyclization-Based Synthetic Strategies

Cyclization reactions are fundamental to the formation of the bicyclic 1,5-naphthyridine (B1222797) framework. Several classical and modified named reactions have been adapted for this purpose, providing access to variously functionalized naphthyridine cores.

Modified Friedländer and Skraup Reactions for Naphthyridine Construction

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, has been modified for the synthesis of 1,5-naphthyridine derivatives. nih.govresearchgate.net For instance, the reaction of 2-aminonicotinaldehyde with active methylene carbonyl compounds can yield substituted 1,8-naphthyridines, and this principle can be extended to 1,5-naphthyridine synthesis. acs.org A notable example involves the condensation of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) to produce 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. nih.gov While the traditional Friedländer reaction often requires harsh conditions, recent advancements have introduced milder catalysts like choline (B1196258) hydroxide (B78521) in water, offering a more sustainable approach. acs.org

The Skraup reaction, which typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is another classical method adapted for naphthyridine synthesis. wikipedia.orgacs.org This reaction has been used to prepare 1,5-naphthyridine derivatives from 3-aminopyridine (B143674). nih.gov Modifications to the Skraup synthesis, such as using different catalysts like iodine or potassium permanganate, have been explored to improve yields and reaction conditions. nih.gov For example, a modified Skraup synthesis has been employed to create naphtho[2,1-b] nih.govresearchgate.netnaphthyridines from 2-aminobenzo[f]quinoline. mdpi.com

| Reaction | Starting Materials | Key Features |

| Modified Friedländer Reaction | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Condensation reaction, forms the second pyridine (B92270) ring. nih.govresearchgate.net |

| Skraup Reaction | Aromatic amine, Glycerol, Sulfuric acid, Oxidizing agent | Forms the quinoline (B57606) or naphthyridine ring system. nih.govwikipedia.org |

Gould-Jacobs Type Condensations and Their Adaptations

The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-1,5-naphthyridine derivatives, which can be further functionalized. wikipedia.org This reaction involves the condensation of an aminopyridine with a malonic ester derivative, such as diethyl methylenemalonate, followed by thermal cyclization. nih.govthieme-connect.de The initial condensation product, an anilidomethylenemalonic ester, undergoes a 6-electron cyclization upon heating to form the 4-hydroxy-3-carboalkoxy-1,5-naphthyridine. wikipedia.org Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxy-1,5-naphthyridine. wikipedia.org

An important adaptation of this methodology for the synthesis of 1,5-naphthyridine-2-carbonitrile precursors involves the use of a substituted methylenemalonate to introduce a cyano group. For example, reacting 3-aminopyridine with a suitable methylene malonate derivative can lead to the formation of 4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitriles. researchgate.net

| Starting Amine | Malonic Ester Derivative | Product |

| 3-Aminopyridine | Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine-3-carboxylate nih.govthieme-connect.de |

| Substituted 3-aminopyridine | Dimethyl methylenemalonate | Substituted 1,5-naphthyridine carbonitriles researchgate.net |

Povarov Reaction and [3+2] Cycloaddition Protocols

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for synthesizing tetrahydro-1,5-naphthyridine derivatives. mdpi.comnih.gov This reaction typically involves the Lewis acid-catalyzed reaction of an aromatic imine with an electron-rich alkene. mdpi.com Intramolecular versions of the Povarov reaction have been successfully employed to construct fused 1,5-naphthyridine systems, such as tetrahydro-6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridines. mdpi.com These tetrahydro derivatives can often be dehydrogenated to yield the fully aromatic 1,5-naphthyridine core. nih.gov

While the Povarov reaction is a [4+2] cycloaddition, [3+2] cycloaddition reactions, such as those involving nitrones and alkenes, are also utilized in heterocyclic synthesis. wikipedia.org These reactions lead to five-membered rings, which can be precursors to or part of a larger fused system incorporating the 1,5-naphthyridine scaffold. The application of [3+2] cycloadditions offers a pathway to novel and complex 1,5-naphthyridine derivatives. nih.govresearchgate.net

| Reaction Type | Reactants | Product Type |

| Povarov Reaction | Aromatic imine, Electron-rich alkene | Tetrahydro-1,5-naphthyridine derivatives mdpi.comnih.gov |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., nitrone), Dipolarophile (e.g., alkene) | Fused heterocyclic systems containing the 1,5-naphthyridine core nih.govwikipedia.orgresearchgate.net |

Vilsmeier-Haack Cyclization Approaches to Functionalized Naphthyridines

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org This reagent can react with electron-rich aromatic and heterocyclic compounds to introduce a formyl group. wikipedia.org In the context of 1,5-naphthyridine synthesis, the Vilsmeier-Haack reaction can be employed to achieve intramolecular cyclization. thieme-connect.comyoutube.com For instance, by reacting a suitable precursor with the Vilsmeier reagent, an electrophilic intermediate is generated that can undergo an intramolecular electrophilic aromatic substitution to form the second ring of the naphthyridine system. youtube.compcbiochemres.com This approach is particularly useful for synthesizing functionalized naphthyridines, including those with aldehyde groups that can be further transformed into a carbonitrile.

Cross-Coupling Reactions in Naphthyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they play a crucial role in the construction of complex heterocyclic systems like 1,5-naphthyridines.

Palladium-Catalyzed Heck Reactions

The Heck reaction, a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, provides a powerful method for C-C bond formation. youtube.comyoutube.com This reaction has been effectively applied to the synthesis of 1,5-naphthyridinones. mdpi.com A typical strategy involves the Heck coupling of a substituted aminopyridine with an acrylate (B77674) ester. The resulting intermediate can then undergo cyclization to form the 1,5-naphthyridine ring system. nih.gov For example, the reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate, followed by cyclization, has been used to prepare a 1,5-naphthyridine derivative. mdpi.com The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on the alkene. rug.nl

| Aryl Halide | Alkene | Catalyst System | Product Type |

| 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)₂, PBu₃ | 1,5-Naphthyridinone derivative mdpi.com |

| p-Bromoanisole | 2-Ethylhexyl acrylate | Palladium on carbon | Substituted cinnamate (B1238496) (precursor for other heterocycles) rug.nl |

Stille Coupling Applications in Naphthyridine Core Construction

The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, has been utilized for the construction of the 1,5-naphthyridine core. nih.govwikipedia.org This methodology offers a versatile route to substituted naphthyridines by forming key carbon-carbon bonds.

One strategy involves the coupling of a suitably substituted pyridine derivative with a tin-containing reagent, followed by cyclization to form the second pyridine ring of the naphthyridine system. For instance, a chloronitropyridine can be reacted with an organotin reagent like tributyl(1-ethoxyvinyl)tin. Subsequent chemical transformations, including cyclization, can then lead to the formation of the 1,5-naphthyridine ring. nih.gov A review has highlighted that cross-coupling reactions followed by cyclization, including Stille coupling, are established methods for preparing 1,5-naphthyridines. researchgate.net

While direct one-step synthesis of the this compound core via Stille coupling is not extensively documented, the reaction is instrumental in creating precursors. For example, the 1,5-naphthyridine molecule can be elaborated into new ligands using Stille coupling methodologies by reacting chloro-1,5-naphthyridines with organostannyl pyridines. researchgate.net

Table 1: Examples of Stille Coupling in 1,5-Naphthyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Pd-catalyst, followed by cyclization steps | 1,5-Naphthyridine ring | nih.gov |

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the functionalization of heterocyclic systems like 1,5-naphthyridine. researchgate.net This reaction typically involves the coupling of a halide or triflate with a boronic acid or its ester, catalyzed by a palladium complex. researchgate.net It is particularly useful for introducing aryl and heteroaryl substituents onto the 1,5-naphthyridine core.

Research has demonstrated the successful Suzuki-Miyaura coupling of 2-iodo-1,5-naphthyridine (B12962786) with a variety of aromatic and heteroaromatic boronic acids. nih.govresearchgate.net These reactions, often carried out in the presence of a palladium catalyst such as Pd(PPh₃)₄, proceed under moderate conditions and provide high yields of the corresponding 2-aryl- or 2-heteroaryl-1,5-naphthyridines. nih.govresearchgate.net This approach is advantageous due to the commercial availability of a wide range of boronic acids, allowing for the synthesis of a diverse library of functionalized 1,5-naphthyridines.

If this compound were available with a halogen at another position (e.g., 7-bromo-1,5-naphthyridine-2-carbonitrile), the Suzuki-Miyaura reaction would be a prime method for introducing further diversity. The synthesis of various substituted 1,5-naphthyridines has been achieved using this method, highlighting its broad applicability. nih.gov

Table 2: Suzuki-Miyaura Functionalization of 1,5-Naphthyridine Derivatives

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-Phenyl-1,5-naphthyridine | High | researchgate.net |

| 2-Iodo-1,5-naphthyridine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-(Thiophen-2-yl)-1,5-naphthyridine | High | researchgate.net |

Buchwald-Hartwig Amination for Nitrogen Atom Incorporation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it represents a key method for introducing amino groups onto the 1,5-naphthyridine scaffold. mdpi.comwikipedia.org This reaction is particularly valuable for synthesizing amino-substituted 1,5-naphthyridines, which are important precursors and pharmacophores.

The reaction typically involves the coupling of a halo- or triflyloxy-substituted 1,5-naphthyridine with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand, such as XantPhos. nih.gov For example, 2-chloro-1,5-naphthyridines can be efficiently aminated with various amines using Buchwald-Hartwig conditions. nih.gov

This methodology has been applied to the synthesis of compounds containing a "cyano-naphthyridine" segment, suggesting that a halogenated this compound could serve as a substrate for this reaction, allowing for the introduction of an amino group at a different position on the ring. nih.gov This would lead to the formation of amino-1,5-naphthyridine-2-carbonitrile derivatives, which are versatile building blocks for further chemical exploration. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Table 3: Buchwald-Hartwig Amination of 1,5-Naphthyridine Derivatives

| Substrate | Amine | Catalyst/Ligand/Base | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-1,5-naphthyridine | Various amines | Pd-catalyst / XantPhos / Base | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

Multi-Component Reactions (MCRs) for Naphthyridine Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules like 1,5-naphthyridines. ekb.eg Several MCRs have been developed for the synthesis of various naphthyridine isomers.

While a specific MCR for the direct synthesis of this compound is not prominently reported, related strategies provide a blueprint. For instance, a three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides has been used to synthesize functionalized nih.govorganic-chemistry.orgnaphthyridines under catalyst-free conditions. researchgate.net The inclusion of malononitrile is significant as it serves as the source of the nitrile group. Adapting such a strategy to use precursors that would lead to the 1,5-naphthyridine skeleton is a plausible synthetic route.

Another example is a novel multicomponent reaction under high pressure for the construction of a pyridazino[5,4,3-de] nih.govwikipedia.orgnaphthyridine tricyclic system, which also incorporates a carbonitrile group from malononitrile. mdpi.comnih.gov These examples demonstrate the potential of MCRs to rapidly assemble complex heterocyclic systems bearing a nitrile functionality.

Table 4: Examples of Multi-Component Reactions for Naphthyridine-related Scaffolds

| Components | Product Type | Key Features | Reference |

|---|---|---|---|

| Glutaraldehyde, Malononitrile, β-Ketoamides | Functionalized nih.govorganic-chemistry.orgNaphthyridine | Catalyst-free, Green solvent (ethanol) | researchgate.net |

Chemo- and Regioselective Functionalization Strategies

The selective introduction of a nitrile group onto a pre-formed 1,5-naphthyridine ring is a critical strategy for the synthesis of this compound. Several methods for the cyanation of heteroaromatic compounds can be applied.

One of the most direct methods is the nucleophilic displacement of a suitable leaving group at the C-2 position. It has been reported that a triflate group at the C-2 position of a 1,5-naphthyridine derivative can be displaced by a cyanide source to yield the corresponding 2-cyano derivative. nih.gov This transformation provides a regioselective route to the target compound from an appropriately substituted precursor.

Another powerful method is the palladium-catalyzed cyanation of halo-substituted 1,5-naphthyridines. nih.govorganic-chemistry.orgrsc.org For example, a 2-chloro- or 2-bromo-1,5-naphthyridine (B1331438) can be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org This method is often mild, efficient, and tolerant of a wide range of functional groups. organic-chemistry.org

Furthermore, the cyanation of 1,5-naphthyridine-N-oxides represents another viable pathway. The activation of the pyridine ring through N-oxidation facilitates nucleophilic attack. The reaction of the N-oxide with a cyanide source in the presence of an acylating agent can lead to the introduction of a cyano group at the C-2 position. nih.gov

Table 5: Chemo- and Regioselective Cyanation of 1,5-Naphthyridines

| Substrate | Reagent(s) | Method | Product | Reference |

|---|---|---|---|---|

| 2-Triflyloxy-1,5-naphthyridine | Cyanide source | Nucleophilic Displacement | This compound | nih.gov |

| 2-Halo-1,5-naphthyridine | Zn(CN)₂ or K₄[Fe(CN)₆] | Palladium-catalyzed Cyanation | This compound | nih.govorganic-chemistry.org |

Green Chemistry Approaches in 1,5-Naphthyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve sustainability. researchgate.net Several green approaches have been reported for the synthesis of naphthyridines, which can be adapted for the synthesis of this compound.

One common green strategy is the use of environmentally benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. acs.orgnih.gov For example, the Friedländer annulation, a classical method for quinoline and naphthyridine synthesis, has been successfully performed in water. acs.org

The use of greener catalysts is another important aspect. A patent describes the use of ferrous sulfate (B86663) (green vitriol), an inexpensive and environmentally friendly catalyst, for the synthesis of polysubstituted 1,5-naphthyridine compounds. google.com Another report highlights the use of citric acid as a biodegradable and efficient catalyst for the synthesis of 1,8-naphthyridines. acs.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The development of one-pot syntheses and multi-component reactions, as discussed earlier, also aligns with the principles of green chemistry by minimizing waste and improving step economy. researchgate.net A palladium-catalyzed cyanation of (hetero)aryl halides has been developed to proceed in aqueous media at mild temperatures, offering a safer and more sustainable alternative to traditional methods that often require high temperatures and toxic solvents. organic-chemistry.org

Table 6: Green Chemistry Approaches in Naphthyridine Synthesis

| Green Approach | Example Application | Advantages | Reference |

|---|---|---|---|

| Use of Green Solvents | Friedländer reaction in water | Reduced use of volatile organic compounds | acs.org |

| Green Catalysts | Ferrous sulfate in sulfuric acid | Inexpensive, environmentally benign catalyst | google.com |

| Microwave Irradiation | Synthesis of 2,6-naphthyridines | Shorter reaction times, energy efficiency | researchgate.net |

Chemical Reactivity and Mechanistic Transformations of 1,5 Naphthyridine 2 Carbonitrile Systems

Nucleophilic Substitution Reactions (S_N_Ar) on Halogenated Naphthyridines

Halogenated 1,5-naphthyridines are key intermediates for introducing various nucleophiles onto the naphthyridine ring due to the halogen's nature as a good leaving group. nih.gov These halo-1,5-naphthyridine derivatives are typically prepared through the halogenation of hydroxyl-1,5-naphthyridines. nih.gov

A common method involves reacting 1,5-naphthyridin-2(1H)-one with phosphorus oxychloride to yield the corresponding 2-chloro-1,5-naphthyridine. nih.gov This chloro derivative can then undergo nucleophilic substitution. For instance, reaction with an amine like 3-(2-nitro-1-imidazolyl)-propylamine leads to the formation of 4-amino-1,5-naphthyridine derivatives. nih.gov

The reactivity of halogenoalkanes, which can be conceptually related to the reactivity of the C-X bond in halogenated naphthyridines, is significantly influenced by the polar carbon-halogen bond. savemyexams.com This polarity renders the carbon atom susceptible to attack by nucleophiles. savemyexams.com Nucleophilic substitution reactions involve the replacement of the halogen by a nucleophile. savemyexams.comyoutube.com

Two primary mechanisms for nucleophilic substitution are the S_N_1 and S_N_2 pathways. The S_N_2 mechanism is a single-step process where the nucleophile attacks as the leaving group departs. chemguide.co.uk In contrast, the S_N_1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.uk The reaction of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, for example, proceeds via nucleophilic substitution to form nitriles, extending the carbon chain by one. savemyexams.comyoutube.com

The rate of these substitution reactions is dependent on the strength of the carbon-halogen bond. youtube.com Weaker carbon-halogen bonds lead to faster reactions. youtube.com Consequently, iodoalkanes react the fastest, followed by bromoalkanes and then chloroalkanes. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Naphthyridines

| Starting Material | Reagent | Product | Reaction Type |

| 2-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-Amino-1,5-naphthyridine derivative | S_N_Ar |

| 4-Chloro-1,5-naphthyridine | Li-Indene | Indenyl-1,5-naphthyridine derivative | S_N_Ar |

| 4-Chloro-1,5-naphthyridine | Lithium 1,2,3,4-tetramethylcyclopentadienide | Cyclopentadienyl-1,5-naphthyridine derivative | S_N_Ar |

Electrophilic Substitution Reactions (S_E_Ar) on the Naphthyridine Ring System

Electrophilic substitution on the 1,5-naphthyridine (B1222797) ring system is also a significant area of its chemistry. nih.gov A notable example is the nitration of benzonaphthyridines. When treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), nitration occurs preferentially on the benzene (B151609) ring. mdpi.comnih.gov The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ. masterorganicchemistry.com The reaction proceeds through the attack of the aromatic ring's pi electrons on the electrophile, forming a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

For instance, the nitration of 6-methylbenzo[b] nih.govresearchgate.netnaphthyridine results in the formation of the corresponding nitro derivative, with the nitro group attaching to the benzene ring. mdpi.comnih.gov

Another example of an electrophilic substitution is C-alkylation. The thermal reaction of 4,8-dimethoxy-1,5-naphthyridine (B14512493) with methyl iodide leads to regiospecific C-alkylation, which is proposed to occur via an electrophilic substitution mechanism. rsc.org

N-Alkylation and Side Chain Modification Reactions

N-alkylation of the 1,5-naphthyridine ring is a common transformation. mdpi.comnih.gov Alkyl halides readily react with 1,5-naphthyridines, often through the formation of quaternary salts, which then undergo base-induced elimination to yield N-alkylated products. nih.gov For example, 1,5-naphthyridinones can be N-alkylated using reagents like 2-bromoethanol (B42945) in the presence of a base such as cesium carbonate. nih.govresearchgate.net

Side chain modifications on the 1,5-naphthyridine scaffold are also prevalent. mdpi.com For example, a methyl group on a fused 1,5-naphthyridine can be oxidized to a formyl or carboxyl group using a basic solution of silver oxide. mdpi.com

Oxidation and Reduction Pathways of Naphthyridine Derivatives

The 1,5-naphthyridine system can undergo both oxidation and reduction reactions. nih.govresearchgate.netnih.gov Tetrahydro-1,5-naphthyridines can be oxidized to their aromatic counterparts using various oxidizing agents like selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through catalytic methods involving visible-light photoredox catalysis. nih.gov

Reduction reactions are also common, particularly the conversion of naphthyridinones to naphthyridines. nih.gov This involves the transformation of a carbonyl group into a methylene (B1212753) group, which can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

N-oxidation of the nitrogen atoms in the 1,5-naphthyridine ring is a key transformation. nih.gov The resulting N-oxides are versatile intermediates that can be used for both electrophilic and nucleophilic additions at the 2- and 4-positions of the naphthyridine ring. nih.gov For example, reacting 1,5-naphthyridine with a peracid like m-CPBA can lead to the formation of N-oxides, which can then be converted to chloro-1,5-naphthyridines using reagents like POCl₃. nih.gov The photochemistry of pyrimidine (B1678525) N-oxides, a related class of compounds, has been studied, revealing rearrangements and isomerizations upon irradiation. wur.nl

Rearrangement Reactions and Associated Mechanisms (e.g., Semmlere–Wolff Transposition)

The Semmler-Wolff transposition is a known rearrangement reaction in the context of fused naphthyridine synthesis. nih.gov While the provided search results mention the Semmler-Wolff reaction as a synthetic protocol for constructing the 1,5-naphthyridine scaffold, specific details regarding its mechanism in the context of 1,5-naphthyridine-2-carbonitrile systems are not explicitly detailed in the search results. nih.gov Other rearrangements, such as the Curtius rearrangement, have been utilized in the synthesis of fused imidazo[4,5-c] nih.govresearchgate.netnaphthyridin-2-ones. mdpi.com Additionally, thermal rearrangements of centrosymmetric 1,5-naphthyridine derivatives have been a subject of study. acs.org

Structure Activity Relationship Sar and Structural Modification Strategies

Positional Diversification at the Naphthyridine Core (e.g., C2, C8)

The functionalization of the 1,5-naphthyridine (B1222797) core at specific positions is a key strategy for optimizing biological activity. Research into novel bacterial topoisomerase inhibitors (NBTIs) has shown that substitutions are particularly critical at the C2 and C7 positions. nih.gov

For a series of oxabicyclooctane-linked NBTIs, structure-activity relationship studies indicated that only a select range of substitutions at C2 and C7 are tolerated for achieving optimal broad-spectrum antibacterial activity. nih.gov A cyano (CN) group at the C2 position, as seen in the parent compound of this article, was identified as a preferred substituent. nih.gov At the C7 position, a halogen (such as chlorine or bromine) or a hydroxyl group was found to be favorable for activity. nih.gov Conversely, making substitutions at other positions on the naphthyridine ring generally had a detrimental effect on the antibacterial efficacy of these specific analogues. nih.gov

In a different context, the synthesis of 2,8-disubstituted-1,5-naphthyridine analogues has been explored for their potential as inhibitors of Plasmodium protein kinases, demonstrating the importance of diversification at the C8 position for antiplasmodial activity. nih.gov

Table 1: Examples of Positional Diversification on the 1,5-Naphthyridine Core and Reported Context

| Position | Substituent | Reported Context/Activity |

|---|---|---|

| C2 | Cyano (-CN) | Preferred for antibacterial activity in NBTIs nih.gov |

| C2 | Methoxy (-OCH₃) | Tolerated for antibacterial activity in NBTIs nih.gov |

| C7 | Halogen (-Cl, -Br) | Preferred for antibacterial activity in NBTIs nih.gov |

| C7 | Hydroxyl (-OH) | Preferred for antibacterial activity in NBTIs nih.gov |

| C8 | Various | Investigated for antiplasmodial activity nih.gov |

Introduction of Fused Heterocycles (Carbocycles, Nitrogen, Oxygen, Sulfur Heterocycles)

Fusing additional rings to the 1,5-naphthyridine scaffold creates complex polycyclic systems with diverse chemical and biological properties. nih.gov These synthetic strategies are often classified by the nature of the ring being fused to the core. nih.gov

Carbocycles: The fusion of a benzene (B151609) ring results in benzo[b] nih.govresearchgate.netnaphthyridine systems. nih.gov These compounds have been investigated for their cytotoxicity against human cancer cell lines and as topoisomerase II inhibitors. nih.gov

Nitrogen Heterocycles: The intramolecular cyclization of appropriate precursors can lead to the formation of nitrogen-containing fused systems. An example includes the synthesis of methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govresearchgate.netnaphthyridine-6-carboxylate via N-alkylation of the parent indole-fused naphthyridine. nih.govmdpi.com

Oxygen Heterocycles: Hybrid molecules incorporating both naphthyridine and other oxygen-containing heterocycles like chromenes or coumarins have been synthesized. mdpi.com These syntheses can involve intramolecular [4+2] cycloaddition reactions to generate complex structures with multiple stereogenic centers. mdpi.com

Sulfur Heterocycles: The reactivity of halogenated 1,5-naphthyridines allows for the introduction of sulfur-containing functionalities that can lead to fused systems. For instance, treatment of a chloro-1,5-naphthyridine with sodium methanethiol (B179389) can furnish a methylsulfanyl derivative, a precursor for further elaboration. nih.gov

Table 2: Examples of Fused 1,5-Naphthyridine Systems

| Fused Ring Type | Resulting Heterocycle Example |

|---|---|

| Carbocycle | Benzo[b] nih.govresearchgate.netnaphthyridine nih.gov |

| Nitrogen Heterocycle | Indolo[3,2,1-de] nih.govresearchgate.netnaphthyridine nih.govmdpi.com |

| Oxygen Heterocycle | Chromeno[4,3-b] nih.govresearchgate.netnaphthyridine mdpi.com |

Influence of Substituent Electronic and Steric Properties on Reactivity and Functionality

The electronic nature and size of substituents on the 1,5-naphthyridine ring profoundly affect its reactivity and biological function. nih.govnih.gov The core itself is electron-deficient, which influences the course of many chemical reactions. nih.gov

The introduction of electron-withdrawing groups, such as the nitrile at C2 or a halogen at C7, has been shown to be advantageous for the antibacterial activity of NBTIs. nih.gov This suggests that modulating the electron density of the naphthyridine ring is a critical factor for its interaction with the bacterial topoisomerase enzymes. nih.gov Conversely, electron-donating groups like an alkoxy group at C2 are also tolerated, indicating a narrow window of acceptable electronic properties for optimal activity in this specific class of compounds. nih.gov

The reactivity of the 1,5-naphthyridine core can be strategically enhanced. For example, N-oxidation of one of the ring nitrogens can facilitate subsequent electrophilic and nucleophilic addition reactions, particularly at the C2 and C4 positions. nih.gov This strategy has been used to introduce cyano groups onto the ring system from the corresponding N-oxide using reagents like tetramethylsilylcyanide (TMSCN). nih.gov

Steric factors also play a significant role. The bulkiness of substituents can influence the ability of the molecule to fit into the binding pocket of a biological target, thereby affecting its potency and selectivity.

Design Principles for Modulating Compound Selectivity and Potency

The rational design of 1,5-naphthyridine derivatives is a powerful approach to achieving high potency and selectivity for specific biological targets. This often involves an iterative process of synthesis and biological evaluation, guided by computational modeling and structural biology.

A notable example is the development of potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5). nih.gov Starting from an initial screening hit, optimization efforts led to novel 1,5-naphthyridine derivatives bearing aminothiazole and pyrazole (B372694) moieties. nih.gov This process resulted in compounds that inhibited ALK5 autophosphorylation with nanomolar potency (IC50 values as low as 4 nM) and demonstrated high selectivity over other kinases like p38 MAP kinase. nih.gov The design process was validated by solving the X-ray crystal structure of an inhibitor in complex with human ALK5, which confirmed the binding mode that had been predicted by molecular docking studies. nih.gov

Another design principle involves leveraging specific reaction mechanisms to introduce diversity. The SNAr reaction on a suitable 1,5-naphthyridine core has been used to introduce a variety of amino substituents at the C4-position, leading to the generation of highly potent inhibitors of the DYRK1A kinase. nih.gov This highlights how a specific, reliable chemical transformation can be a cornerstone for building a library of compounds for biological screening and optimization. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 1,5-Naphthyridine-2-carbonitrile, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In the case of this compound, the introduction of a carbonitrile group at the C2 position would significantly influence the chemical shifts of the adjacent protons. The proton at C3 would likely experience a downfield shift due to the anisotropic effect of the nitrile group. Similarly, the proton at C4 would also be affected, though to a lesser extent. The coupling constants (J-values) between adjacent protons would provide definitive evidence for their connectivity.

The ¹³C NMR spectrum of 1,5-naphthyridine (B1222797) shows characteristic signals for the carbon atoms of the two fused pyridine (B92270) rings. chemicalbook.com For this compound, the carbon of the nitrile group (C≡N) would appear in a distinct region of the spectrum, typically around 115-125 ppm. The C2 carbon, to which the nitrile group is attached, would also exhibit a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 8.0 - 8.5 | - |

| H4 | 7.8 - 8.2 | - |

| H6 | 9.0 - 9.4 | - |

| H7 | 7.6 - 8.0 | - |

| H8 | 8.8 - 9.2 | - |

| C2 | - | 130 - 140 |

| C3 | - | 125 - 135 |

| C4 | - | 135 - 145 |

| C4a | - | 140 - 150 |

| C5 | - | 150 - 160 |

| C6 | - | 120 - 130 |

| C7 | - | 130 - 140 |

| C8 | - | 145 - 155 |

| C8a | - | 145 - 155 |

| CN | - | 115 - 125 |

Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 155.16 g/mol . synblock.com

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 155. The fragmentation of this molecular ion under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for nitriles is the loss of a hydrogen cyanide (HCN) molecule (27 mass units), which would result in a fragment ion at m/z 128. Further fragmentation of the naphthyridine ring system could lead to the loss of species such as N₂ or other small hydrocarbon fragments, providing a characteristic fingerprint for the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent and diagnostic peak in the IR spectrum of this compound would be the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, intense absorption in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the naphthyridine ring system would give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. The C-H bending vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Aromatic C=N | Stretching | 1450 - 1550 |

| Aromatic C-H | Bending (out-of-plane) | 700 - 900 |

Advanced Chromatographic Techniques (e.g., HPLC, LCMS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques for the purification and purity assessment of synthesized compounds. For this compound, these methods can be used to separate it from starting materials, byproducts, and other impurities.

A typical reversed-phase HPLC method for the analysis of this compound would likely utilize a C18 stationary phase. The mobile phase would be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure the efficient separation of all components in the mixture. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the simultaneous confirmation of the molecular weight of the eluting peaks, providing a high degree of confidence in peak identification and purity assessment. While specific methods for this compound are not detailed in the literature, a general approach would involve a similar chromatographic setup as HPLC, with the eluent being introduced into the mass spectrometer for analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

To date, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). otago.ac.nz However, the crystal structure of the parent 1,5-naphthyridine has been determined, revealing a planar bicyclic system. It is expected that this compound would also adopt a largely planar conformation in the solid state, with the crystal packing being influenced by intermolecular interactions such as π-π stacking and potential weak hydrogen bonds involving the nitrogen atoms of the naphthyridine ring and the nitrile group.

Computational and Theoretical Chemistry Studies of 1,5 Naphthyridine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, offering profound insights into the electronic structure and behavior of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ias.ac.inias.ac.in By focusing on the electron density, DFT can accurately predict various properties of compounds like 1,5-Naphthyridine-2-carbonitrile. ias.ac.inias.ac.in This method is instrumental in determining the equilibrium geometry of the molecule and calculating its total energy, Mulliken atomic charges, and dipole moment. nih.gov

In studies of related naphthyridine derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), have been shown to provide results that are in good agreement with experimental data. researchgate.net Such calculations are crucial for understanding the electronic and chemical properties of these molecules. The application of DFT extends to the prediction of reactivity, where the calculated electronic parameters can indicate the most likely sites for electrophilic and nucleophilic attack. irjweb.com For instance, in the study of fused 1,5-naphthyridines, DFT has been used to elucidate their redox properties and explain the observed electronic absorption spectra. nih.gov

HOMO/LUMO Orbital Analysis and Molecular Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter; a large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity. mdpi.com

For naphthyridine derivatives, HOMO-LUMO analysis provides insights into their electronic transitions and charge transfer characteristics. nih.gov The distribution of these frontier orbitals can reveal the regions of the molecule that are most involved in chemical reactions. nih.gov From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors, derived from DFT calculations, are invaluable for predicting the chemical behavior of compounds like this compound. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as a 1,5-naphthyridine (B1222797) derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netmalayajournal.org

In studies involving naphthyridine compounds, molecular docking has been employed to investigate their binding modes within the active sites of various protein targets. For example, derivatives of 1,8-naphthyridine-3-carbonitrile (B1524053) have been docked into the active site of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis to predict their binding affinity and interaction patterns. nih.gov The docking scores, given in units of energy such as kcal/mol, provide an estimate of the binding affinity. nih.gov

The analysis of these interactions can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. nih.gov For instance, the docking of a highly active anti-TB compound, ANA-12, showed specific hydrogen bonding and aromatic interactions within the active site of its target enzyme. nih.gov Such detailed interaction analysis is crucial for the rational design of more potent and selective inhibitors. nih.gov

In Silico Prediction of Compound Properties and Biological Activity Profiles

In silico methods are computational approaches used to predict the physicochemical properties, pharmacokinetics, and toxicity of a compound before it is synthesized and tested in the lab. These predictions are vital for assessing the drug-likeness of a molecule.

For various naphthyridine derivatives, in silico tools are used to calculate properties governed by Lipinski's rule of five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. These properties include molecular weight, logP (octanol-water partition coefficient), number of hydrogen bond donors, and number of hydrogen bond acceptors. nih.gov

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are predicted to assess the pharmacokinetic and safety aspects of the compounds. nih.gov Online servers and specialized software are used to predict parameters such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential toxicity, including mutagenicity and carcinogenicity. nih.gov These predictions are crucial for prioritizing which compounds should be synthesized and advanced in the drug discovery pipeline. ias.ac.in

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule like this compound is important as the three-dimensional structure can significantly influence its biological activity.

Computational methods, particularly DFT, are used to explore the potential energy surface of a molecule and identify its stable conformers. mdpi.com By calculating the energies of different conformations, an energy landscape can be constructed, revealing the most energetically favorable shapes of the molecule. For flexible molecules, this analysis is critical for understanding how they might adapt their shape to fit into a protein's binding site. Molecular dynamics simulations can further investigate the stability and flexibility of different conformations over time. nih.gov

Biological Activity Research and Mechanistic Investigations of 1,5 Naphthyridine 2 Carbonitrile Derivatives

Antimicrobial Activity Studies

Derivatives of the 1,5-naphthyridine-2-carbonitrile core have been the subject of extensive research for their potential as antimicrobial agents, demonstrating efficacy against various bacterial and fungal pathogens.

Antibacterial Efficacy and Mechanistic Insights

The antibacterial properties of naphthyridine derivatives have been recognized for decades, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being a foundational compound in the development of quinolone antibiotics. nih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for bacterial survival. nih.gov This enzyme compacts the DNA molecule, and its inhibition leads to the uncontrolled synthesis of messenger RNA and proteins, ultimately causing bacterial death. nih.gov

Studies have shown that 1,5-naphthyridinone derivatives, structurally related to the carbonitrile series, also act by inhibiting bacterial topoisomerase. nih.gov The exploration of various 1,5-naphthyridine (B1222797) derivatives continues to yield compounds with a broad spectrum of pharmacological activities. frontiersin.org Research into 1,5-naphthyridine derivatives has highlighted their potential to enhance the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a synergistic interaction. nih.gov

Table 1: Antibacterial Activity of Selected Naphthyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| 1,5-Naphthyridinone derivatives | E. coli, S. aureus | Inhibition of bacterial topoisomerase | nih.gov |

| Nalidixic acid (1,8-naphthyridine) | Gram-negative bacteria | Inhibition of DNA gyrase (Topoisomerase II) | nih.govnih.gov |

| 1,8-Naphthyridine derivatives | Multi-resistant bacterial strains | Potentiation of fluoroquinolone activity | nih.gov |

| Canthin-6-one (B41653) (1,5-naphthyridine alkaloid) | Bacillus cereus | Not specified | nih.gov |

| 10-Methoxycanthin-6-one (1,5-naphthyridine alkaloid) | Staphylococcus aureus, Escherichia coli | Not specified | nih.gov |

Antifungal Properties and Associated Mechanisms

The antifungal potential of 1,5-naphthyridine derivatives has also been an area of active investigation. Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one and 10-methoxycanthin-6-one, have demonstrated significant inhibitory activity against various fungal species. nih.gov For instance, 10-hydroxycanthin-6-one (B1198173) showed antifungal activity against Fusarium graminearum and Fusarium solani. nih.gov

Synthetic derivatives have also shown promise. In a study of 2-acyl-1,4-benzohydroquinones and their naphthohydroquinone analogues, the benzohydroquinone derivatives displayed more potent antifungal activity. mdpi.com Specifically, 2-octanoylbenzohydroquinone was the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL against various fungi, including Candida krusei, a species known for its intrinsic resistance to some antifungal drugs. mdpi.com

Table 2: Antifungal Activity of Selected Naphthyridine and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Canthin-6-one | Not specified | 3.91 | nih.gov |

| 10-Methoxycanthin-6-one | Not specified | 7.81 | nih.gov |

| 2-Octanoylbenzohydroquinone | Candida krusei | 2 | mdpi.com |

| 10-Hydroxycanthin-6-one | Fusarium graminearum, Fusarium solani | Growth inhibition of 74.5% and 57.9% respectively | nih.gov |

Antitubercular Research and Mycobacterial Target Inhibition (e.g., InhA)

Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. researchgate.net A key target for these compounds is the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis. nih.govnih.gov InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and is the primary target for the frontline anti-TB drug isoniazid. nih.gov

In one study, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were synthesized and evaluated for their anti-mycobacterial activity. nih.govnih.gov The compound 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) demonstrated significant activity against M. tuberculosis H37Rv with a MIC value of 6.25 μg/mL, which is comparable to the standard drug ethambutol. nih.gov Molecular docking studies supported the hypothesis that these compounds inhibit InhA. nih.govnih.gov Another study on 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives identified a compound with a 3-cyano substitution that showed potent activity with a MIC of 4 µg/mL against M. tuberculosis. asianpubs.org

**Table 3: Antitubercular Activity of Naphthyridine Derivatives against M. tuberculosis*** *This table is interactive. You can sort and filter the data.

| Compound Derivative | MIC (μg/mL) | Putative Target | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-3-carbonitrile (ANA-12) | 6.25 | InhA | nih.govnih.gov |

| 1,5-Naphthyridin-2(1H)-one carbohydrazide (6f) | 4 | Dihydrofolate reductase | asianpubs.org |

| 1,5-Naphthyridin-2(1H)-one carbohydrazide (6g) | 8 | Dihydrofolate reductase | asianpubs.org |

| 1,5-Naphthyridin-2(1H)-one carbohydrazide (6e) | 16 | Dihydrofolate reductase | asianpubs.org |

Antimalarial Research and Parasitic Target Modulation

The versatility of the 1,5-naphthyridine scaffold extends to antimalarial applications, with derivatives showing potent activity against Plasmodium falciparum, the deadliest species of malaria parasite.

Inhibition of Plasmodium falciparum Phosphatidylinositol-4-kinase (PI4K)

Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) has been identified as a key target for antimalarial drug development. nih.govnih.gov A medicinal chemistry program based on a 2,8-disubstituted-1,5-naphthyridine hit compound led to the development of potent inhibitors of PfPI4K. nih.gov These compounds demonstrated strong antiplasmodial activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. nih.gov

Further structure-activity relationship studies on 2,8-disubstituted-1,5-naphthyridines identified derivatives with basic groups at the 8-position that retained PfPI4K inhibitory activity. acs.orgmalariaworld.org These compounds also showed minimal off-target activity against human kinases, a promising feature for reducing potential toxicity. nih.govmalariaworld.org One of the lead compounds from this series demonstrated in vivo efficacy in a humanized mouse model of malaria. nih.gov

Interference with Hemozoin Formation

In addition to PI4K inhibition, some 1,5-naphthyridine derivatives have been found to interfere with hemozoin formation, a critical detoxification process for the malaria parasite. nih.govacs.orgmalariaworld.org During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite crystallizes the heme into an inert substance called hemozoin. nih.govnih.gov

Interestingly, structure-activity relationship studies revealed that certain 2,8-disubstituted-1,5-naphthyridines with basic groups at the 8-position could switch their primary mode of action from PI4K inhibition to the inhibition of hemozoin formation. nih.govacs.orgmalariaworld.org This dual-target capability makes these compounds particularly attractive as antimalarial candidates, as they can attack the parasite through multiple mechanisms, potentially reducing the likelihood of drug resistance.

Anticancer Research: Cellular and Molecular Mechanisms of this compound Derivatives

Derivatives of the 1,5-naphthyridine scaffold have been a significant focus of anticancer research due to their diverse biological activities. nih.gov These compounds have demonstrated potential as anticancer agents, with some advancing to clinical trials. nih.gov Investigations have centered on their cytotoxic effects on various cancer cell lines, their ability to inhibit key enzymes involved in DNA replication, and their capacity to trigger programmed cell death in malignant cells.

Cytotoxicity Studies on Cancer Cell Lines (e.g., HL-60, HeLa)

The cytotoxic potential of 1,5-naphthyridine derivatives has been evaluated against several human cancer cell lines, including human leukemia (HL-60) and human cervical cancer (HeLa) cells. nih.gov In vitro studies using the MTT assay have revealed significant cytotoxic activity for a range of these compounds. nih.gov

For instance, a series of naphthyridine derivatives showed IC₅₀ values ranging from 0.1 µM to 102.9 µM against HL-60 cells and from 0.7 µM to 172.8 µM against HeLa cells. nih.gov Notably, certain derivatives with a naphthyl ring at the C-2 position displayed enhanced cytotoxic potency. nih.gov Specifically, compounds designated as 14, 15, and 16 were more potent than the reference drug colchicine (B1669291) against both cell lines. nih.gov Compound 16, in particular, exhibited strong potency with IC₅₀ values of 0.1 µM in HL-60 cells and 0.7 µM in HeLa cells. nih.gov

The structural features of these derivatives play a crucial role in their cytotoxic activity. For HL-60 cells, compounds with a 3',4'-dimethoxyphenyl ring generally showed more potent cytotoxicity than those with a 2',4'-dimethoxy phenyl ring. nih.gov The introduction of a naphthyl group at the C-2 position consistently enhanced cytotoxic effects. nih.gov Furthermore, canthinone-type 1,5-naphthyridine alkaloids, such as 9-methoxycanthin-6-one, have demonstrated strong cytotoxic properties against HL-60 leukemia cells, with IC₅₀ values in the low micromolar range. nih.gov

Table 1: Cytotoxicity of Selected Naphthyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 14 | HL-60 | 1.5 |

| HeLa | 2.6 | |

| 15 | HL-60 | 0.8 |

| HeLa | 2.3 | |

| 16 | HL-60 | 0.1 |

| HeLa | 0.7 | |

| Colchicine (Reference) | HL-60 | 7.8 |

| HeLa | 23.6 |

Data sourced from in vitro MTT assays. nih.gov

Topoisomerase Inhibition (e.g., Topoisomerase I, Topoisomerase II)

A primary mechanism through which naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerases, enzymes vital for DNA topology and replication. nih.govinforang.com Both topoisomerase I (Top1) and topoisomerase II (Topo II) have been identified as targets for these compounds. nih.govinforang.comnih.gov

Phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to act as Top1 inhibitors, leading to antiproliferative activity against human colon cancer cells. nih.govbenthamscience.com Fused 1,5-naphthyridine derivatives have also been described as Top1 inhibitors. mdpi.com

In addition to Top1, some naphthyridine derivatives demonstrate anticancer activity by inhibiting topoisomerase II. nih.govinforang.com For example, certain 1,8-naphthyridine derivatives were designed and synthesized as potential Topo II inhibitors. nih.gov Two compounds from this series, 5g and 5p, not only showed high antiproliferative activity but also induced cell cycle arrest and apoptosis in HepG-2 cells. nih.gov In vitro plasmid-based assays confirmed that compound 5p had a better Topo II inhibitory effect. nih.gov

Induction of Programmed Cell Death Pathways

Inducing programmed cell death, or apoptosis, in cancer cells is a key strategy in cancer therapy. Several 1,5-naphthyridine derivatives have been shown to trigger this process. nih.gov Natural 1,5-naphthyridine alkaloids, such as canthin-6-one, have been observed to activate apoptosis and necrosis in human myeloid leukemia cells. nih.gov Other derivatives like aaptamine, demethyl(oxy)aaptamine, and isoaaptamine (B52999) induce apoptosis in the THP-1 human leukemia monocytic cell line. nih.gov

A novel 1,8-naphthyridine derivative, referred to as 3u, has been shown to induce different cell death pathways depending on its concentration in human melanoma A375 cells. mdpi.comresearchgate.net At high concentrations, compound 3u induces apoptosis, which is a regulated and non-inflammatory form of cell death. mdpi.comresearchgate.net This process involves the activation of a cascade of caspases, such as caspase-3, -6, -7, and -9. mdpi.com At lower concentrations, the same compound induces necroptosis, a regulated form of necrosis. mdpi.comresearchgate.net The induction of apoptosis by some pyrazole (B372694) derivatives of naphthyridine has also been observed in breast and cervical cancer cells through the leakage of lactate (B86563) dehydrogenase (LDH) and staining with nuclear dyes like propidium (B1200493) iodide (PI). nih.gov

Immunomodulatory Effects and Anti-inflammatory Mechanisms

Beyond their direct anticancer effects, certain 1,5-naphthyridine derivatives possess immunomodulatory and anti-inflammatory properties, which can be relevant in the context of cancer and other diseases. nih.gov

Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-12p70, VEGF)

Research has shown that 1,5-naphthyridine derivatives can modulate the production of key pro-inflammatory mediators. The natural 1,5-naphthyridine alkaloid, canthin-6-one, has been found to reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-12p70 (IL-12p70), and vascular endothelial growth factor (VEGF) in a rat model of colitis. nih.gov

Furthermore, other canthinone-type compounds isolated from Ailanthus altissima have demonstrated strong inhibitory effects on the production of nitric oxide (NO), another important inflammatory mediator, in macrophage cell lines. nih.gov Similarly, a novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative, HSR2104, showed potent inhibitory effects on the production of TNF-α and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.com This suggests that these compounds can interfere with inflammatory signaling pathways, which are often dysregulated in cancer and other pathological conditions. mdpi.com

Investigation of Neurological and Psychotropic Activities

The biological activities of naphthyridine alkaloids extend to the central nervous system. nih.govmdpi.com Certain indolo nih.govnih.govnaphthyridine alkaloids, derived from plants of the Erythrina species, are known to have effects on the central nervous system. nih.gov These compounds have been reported to exhibit hypnotic, sedative, and hypotensive activity, as well as curare-like effects leading to neuromuscular inhibition. nih.gov While the specific compound this compound is not directly implicated in these studies, the broader class of naphthyridine derivatives shows potential for neurological and psychotropic activities, indicating a wide range of possible therapeutic applications for this chemical scaffold. nih.govmdpi.com Additionally, a 1,8-naphthyridine-3-carboxamide derivative, VL15, has been studied for its potential to cross the blood-brain barrier, which is a critical characteristic for drugs targeting the central nervous system. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 1,5-naphthyridine-2-carbonitrile and its derivatives is paramount for facilitating further research and application. While classical methods like the Friedländer and Skraup reactions provide foundational access to the 1,5-naphthyridine (B1222797) core, future efforts should focus on innovative and sustainable approaches. nih.govnih.gov

Novel Synthetic Strategies:

C-H Activation/Functionalization: Direct C-H activation of the 1,5-naphthyridine core, followed by cyanation, represents a highly atom-economical approach. Research into regioselective C-H cyanation at the C2 position using transition-metal catalysts (e.g., palladium, copper, or iron) could provide a more direct and efficient route than traditional multi-step syntheses.

Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions that assemble the this compound scaffold from simple, readily available starting materials would significantly improve synthetic efficiency. nih.gov These strategies reduce waste, time, and resource consumption.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, particularly for reactions involving hazardous reagents or intermediates.

Sustainable Methodologies:

Green Solvents: A shift towards the use of greener solvents like water, ethanol, or supercritical CO2, or even solvent-free conditions, is crucial for minimizing the environmental impact of synthesis. researchgate.netresearchgate.netnih.gov

Catalysis: The development of reusable and recoverable catalysts, such as magnetic nanocatalysts, can reduce waste and cost. nih.gov Biocatalysis, using enzymes to perform specific synthetic transformations, offers a highly selective and environmentally friendly alternative.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.govrsc.org

| Synthetic Strategy | Key Advantages | Potential Challenges |

| C-H Activation/Cyanation | High atom economy, direct functionalization | Regioselectivity control, catalyst cost and stability |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity | Identification of suitable reaction components and conditions |

| Flow Chemistry | Precise reaction control, improved safety and scalability | Initial setup cost, potential for clogging |

| Green Solvents | Reduced environmental impact, improved safety | Solubility of reactants, potential for different reactivity |

| Reusable Catalysts | Reduced waste and cost, simplified purification | Catalyst leaching and deactivation |

| Microwave/Ultrasound | Accelerated reaction rates, higher yields | Scalability, specialized equipment required |

Advanced Computational Design and Predictive Modeling for Naphthyridine Scaffolds

Computational tools are indispensable for accelerating the discovery and optimization of novel this compound derivatives with desired properties. Future research will increasingly rely on sophisticated in silico methods to guide synthetic efforts and predict biological activity and material characteristics.

Computational Design and Screening:

Structure-Based Drug Design (SBDD): For known biological targets, molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes and affinities of this compound analogues. This allows for the rational design of derivatives with enhanced potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): When the target structure is unknown, techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the activities of known compounds. rsc.org These models can then be used to virtually screen large compound libraries to identify new potential hits.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be used as a core fragment for building more complex molecules. Computational methods can guide the selection and linking of additional fragments to optimize interactions with a biological target.

Predictive Modeling:

ADMET Prediction: Machine learning and deep learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This early-stage filtering can significantly reduce the attrition rate of drug candidates in later developmental phases.

Materials Property Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic and photophysical properties of this compound derivatives for applications in organic electronics. These calculations can guide the design of materials with optimized energy levels, charge transport characteristics, and emission profiles.

Off-Target Prediction: As large-scale biological data becomes more available, computational models can be developed to predict potential off-target interactions of this compound derivatives, helping to anticipate and mitigate potential side effects.

Elucidation of Undiscovered Biological Targets and Mechanisms of Action

The 1,5-naphthyridine core is present in a number of biologically active molecules, suggesting that this compound could interact with a variety of biological targets. Future research should aim to identify novel targets and elucidate the mechanisms of action for derivatives of this scaffold.

Known and Potential Biological Targets:

Kinase Inhibition: Various naphthyridine isomers have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Derivatives of this compound should be screened against a broad panel of kinases to identify potential anticancer and anti-inflammatory agents. Targets of interest include TGF-beta type I receptor (ALK5) and dual-specificity regulated kinase 1A (DYRK1A). rsc.orgresearchgate.net

Topoisomerase Inhibition: Some fused 1,5-naphthyridine derivatives have shown activity as topoisomerase I inhibitors, suggesting a potential mechanism for anticancer activity. nih.gov

RAS Oncoprotein Inhibition: Recent studies have identified 1,5-naphthyridine derivatives as inhibitors of KRAS oncoproteins, a key target in many difficult-to-treat cancers. researchgate.net

Antiparasitic Activity: 2,8-disubstituted-1,5-naphthyridines have demonstrated dual inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, indicating potential as antimalarial agents. nih.gov

Strategies for Target Discovery:

Phenotypic Screening: High-content screening of this compound libraries in various disease-relevant cellular models can identify compounds with interesting biological effects. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic approaches, can then be used to identify the molecular targets responsible for the observed phenotype.

Chemogenomic Profiling: Screening compound libraries against a large panel of genetically defined cell lines or organisms can reveal patterns of sensitivity that can be linked to specific genes or pathways, thereby identifying potential drug targets.

Computational Target Prediction: In silico methods, such as inverse docking or target prediction algorithms based on machine learning, can be used to predict potential protein targets for this compound based on its chemical structure.

| Potential Target Class | Therapeutic Area | Example of Related Naphthyridine Activity |

| Protein Kinases | Cancer, Inflammation | Inhibition of ALK5 and DYRK1A by 1,5-naphthyridine derivatives. rsc.orgresearchgate.net |

| Topoisomerases | Cancer | Inhibition of Topoisomerase I by fused 1,5-naphthyridines. nih.gov |

| Oncoproteins | Cancer | Inhibition of KRAS by 1,5-naphthyridine derivatives. researchgate.net |

| Parasitic Enzymes | Infectious Diseases | Dual inhibition of P. falciparum PI4K and hemozoin formation. nih.gov |

| G-protein Coupled Receptors | Various | Potential based on the prevalence of nitrogen heterocycles in GPCR ligands. |

| Ion Channels | Neurological Disorders | Potential based on the structural similarity to known ion channel modulators. |

Integration with Advanced Analytical Techniques for In Situ Reaction Monitoring